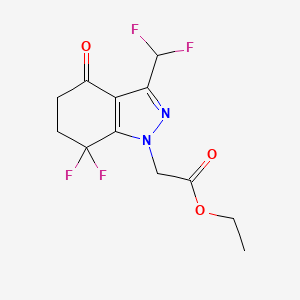

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Description

Properties

Molecular Formula |

C12H12F4N2O3 |

|---|---|

Molecular Weight |

308.23 g/mol |

IUPAC Name |

ethyl 2-[3-(difluoromethyl)-7,7-difluoro-4-oxo-5,6-dihydroindazol-1-yl]acetate |

InChI |

InChI=1S/C12H12F4N2O3/c1-2-21-7(20)5-18-10-8(9(17-18)11(13)14)6(19)3-4-12(10,15)16/h11H,2-5H2,1H3 |

InChI Key |

CVMKCNROYIENBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=C(C(=O)CCC2(F)F)C(=N1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives with Cyclic Ketones

The tetrahydroindazole scaffold is typically synthesized via cyclocondensation reactions between hydrazine derivatives and cyclic ketones. For example, cyclohexanone derivatives react with hydrazine hydrate under acidic conditions to form 4,5,6,7-tetrahydro-1H-indazole intermediates. In one protocol, 3-amino-3-(2-nitroaryl)propanoic acids undergo microwave-assisted cyclization in ethanolamine to yield indazole acetic acids, which serve as precursors for further functionalization.

Solvent and Catalyst Optimization

The choice of solvent critically influences reaction efficiency. Ethanol outperforms methanol in facilitating indazole formation due to its superior nucleophilicity and ability to stabilize intermediates. Ammonium chloride (NH₄Cl) acts as a mild acid catalyst in grinding protocols, enabling solvent-free synthesis of 1H-indazole derivatives with yields exceeding 80%.

Esterification and Final Functionalization

Alkylation of the Indazole Nitrogen

The ethyl acetate side chain is introduced via N-alkylation. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the reaction between 1H-indazole intermediates and ethyl bromoacetate, achieving >90% conversion. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable esterification under milder temperatures (0–25°C).

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:3) eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

-

¹H NMR : A singlet at δ 4.25 ppm corresponds to the methylene group (–CH₂–) of the acetate moiety.

-

¹⁹F NMR : Peaks at δ −110 ppm and −115 ppm verify the difluoromethyl and geminal difluoro groups.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

Hydrazine-mediated cyclization may yield regioisomers if reaction conditions are suboptimal. For instance, N-arylated indoles favor cyclopropanation over indazole formation unless β-fluoride elimination is rigorously controlled.

Hydrolysis of Ester Groups

Prolonged exposure to aqueous bases (e.g., NaOH) risks ester hydrolysis. To mitigate this, reactions are quenched with dilute HCl at 0°C, preserving the ethyl acetate functionality.

Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Enzyme Inhibition

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate has shown potential as an inhibitor of key enzymes involved in steroidogenesis:

- Aldosterone Synthase : Inhibition of this enzyme may aid in treating hypertension by regulating blood pressure.

- Aromatase : This enzyme is crucial in estrogen synthesis; its inhibition could be beneficial in hormone-dependent cancers such as breast cancer .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The presence of difluoromethyl and difluoro groups may enhance its interaction with microbial targets. Research has suggested that compounds with similar structures often show significant activity against various pathogens .

Anticancer Potential

The structural characteristics of this compound suggest it may possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation in oncology .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. These reactions are tailored to optimize yield and purity. The synthetic routes can vary based on the desired application and biological activity .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound is part of a family of fluorinated indazole derivatives. Key analogs include:

| Compound Name | CAS Number | Substituent Differences | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate (Target) | 1417983-65-3 | 7,7-difluoro, 4-oxo | C₁₃H₁₃F₄N₂O₃ | ~312.25* | ≥95%† |

| Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate | 2043001-75-6 | 7-oxo (no 7-fluorine) | C₁₂H₁₄F₂N₂O₃ | 272.25 | ≥95% |

| 2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid | Not specified‡ | 4,4,7,7-tetrafluoro, carboxylic acid (no ethyl ester) | C₁₀H₈F₆N₂O₂ | ~302.18* | N/A |

*Calculated based on molecular formula. †From analogous safety data . ‡Synthetic intermediate described in .

Key Observations:

Fluorination Pattern :

- The target compound ’s 7,7-difluoro substitution enhances electronegativity and steric bulk compared to the 7-oxo analog (CAS: 2043001-75-6) .

- The tetrafluoro analog () exhibits increased fluorine density, likely improving lipophilicity but complicating synthesis due to higher reactivity .

Functional Group Variations :

Physical and Chemical Properties

Fluorination significantly impacts physical properties:

- Lipophilicity : The target compound’s 7,7-difluoro groups increase logP compared to the 7-oxo analog, enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability : Fluorinated analogs generally exhibit higher melting points due to stronger intermolecular interactions (e.g., C-F···H hydrogen bonds) .

Biological Activity

Ethyl 2-(3-(difluoromethyl)-7,7-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound’s biological activity, including its mechanisms of action, therapeutic implications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroindazole moiety. Its molecular formula is , with a molecular weight of approximately 308.23 g/mol. The difluoromethyl and difluoro substituents enhance its lipophilicity, potentially influencing its interaction with various biological targets.

Preliminary studies indicate that this compound may act as an inhibitor of key enzymes involved in steroidogenesis:

- Aldosterone Synthase Inhibition : This inhibition could have therapeutic implications for conditions such as hypertension.

- Aromatase Inhibition : This could be beneficial in treating hormone-dependent cancers.

Anticancer Potential

The structural features of the compound suggest potential anticancer properties. Its ability to inhibit aromatase and aldosterone synthase positions it as a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. While specific studies are needed to confirm this activity, the presence of difluorinated groups often correlates with enhanced biological activity against microbial pathogens.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Tetrahydroindazole | Aldosterone inhibitor | Lacks difluoro groups |

| Compound B | Indazole derivative | Antimicrobial | No ester functionality |

| Compound C | Difluoromethyl indazole | Anticancer | Different substitution pattern |

The presence of both difluoromethyl and difluoro groups in this compound distinguishes it from others in its class.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Inhibition Studies : Research indicates that certain derivatives exhibit significant inhibition against enzymes like cathepsin B and Hsp90. Such findings support the hypothesis that this compound may share similar inhibitory profiles .

- Structure Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the tetrahydroindazole structure can significantly affect biological activity. The incorporation of difluorinated groups has been linked to enhanced potency in various assays .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic potential and safety profile.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a bicyclic indazole core with two difluoromethyl groups at positions 3 and 7,7, and an ester moiety at position 1. The fluorine atoms induce strong electron-withdrawing effects, enhancing electrophilic reactivity and metabolic stability. The ester group enables further derivatization via hydrolysis or transesterification. Computational modeling (e.g., DFT calculations) can predict bond angles and electronic properties, aiding in rational design .

Q. What is the standard synthetic route for this compound?

The synthesis involves three key steps:

Indazole precursor preparation : Cyclization of substituted cyclohexenone derivatives with hydrazine.

Difluoromethylation : Reagents like ClCFH or BrCFH introduce the difluoromethyl group at position 3 under basic conditions (e.g., KCO) .

Esterification : Reaction with ethyl bromoacetate in the presence of a base (e.g., NaH) to attach the acetate group .

Q. What spectroscopic methods are used for structural characterization?

Q. What safety precautions are required for laboratory handling?

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid heat/sparks (P210) and store in airtight containers at 2–8°C (P102) .

Advanced Research Questions

Q. How can the difluoromethylation step be optimized for higher yield?

- Parameter Screening : Test solvents (DMF, THF), temperatures (0–80°C), and catalysts (e.g., CuI).

- Reagent Selection : Compare ClCFH vs. BrCFH reactivity.

- Purity Monitoring : Use HPLC to track byproduct formation (e.g., monofluorinated analogs) .

Q. How do conflicting results in antiviral assays arise, and how can they be resolved?

- Source Identification : Contradictions may stem from impurity interference (e.g., unreacted precursors) or assay variability (e.g., cell-line differences).

- Orthogonal Validation :

- Surface Plasmon Resonance (SPR) : Confirm target binding affinity.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters.

- Mutagenesis Studies : Identify critical residues in viral enzymes (e.g., HIV reverse transcriptase) .

Q. What computational strategies model interactions with viral targets?

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for fluorinated analogs .

Q. How can purification challenges be addressed during scale-up?

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate fluorinated byproducts.

- Recrystallization : Optimize solvent mixtures (e.g., DMF/EtOH) for crystal formation.

- HPLC Prep : Employ reverse-phase C18 columns for high-purity batches (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.